An In-Depth Technical Guide to 5-Chloropyridine-2-carboxamide: Chemical Properties, Structure, and Applications
An In-Depth Technical Guide to 5-Chloropyridine-2-carboxamide: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloropyridine-2-carboxamide is a halogenated pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structural features, characterized by a pyridine ring substituted with a chlorine atom and a carboxamide group, make it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 5-Chloropyridine-2-carboxamide, with a focus on its relevance to drug discovery and development.
Chemical Structure and Properties
The unique arrangement of a chloro-substituted pyridine ring and a carboxamide functional group imparts specific physicochemical properties to 5-Chloropyridine-2-carboxamide, influencing its reactivity, solubility, and biological activity.
Molecular Structure:
The IUPAC name for this compound is 5-chloropyridine-2-carboxamide. The molecule consists of a pyridine ring with a chlorine atom at the 5-position and a carboxamide group at the 2-position.
Physicochemical Properties:
A summary of the key physicochemical properties of 5-Chloropyridine-2-carboxamide is presented in the table below.
| Property | Value | Source |
| CAS Number | 370104-72-6 | [1][2] |
| Molecular Formula | C₆H₅ClN₂O | [3] |
| Molecular Weight | 156.57 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Spectroscopic Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the two protons of the amide group. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine atom and the carboxamide group.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shift of the carbonyl carbon in the carboxamide group is expected to be in the range of 160-170 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amide group (typically in the region of 3100-3500 cm⁻¹), the C=O stretching of the amide group (around 1650-1680 cm⁻¹), and C-Cl stretching vibrations.
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.
Synthesis and Reactivity
5-Chloropyridine-2-carboxamide is typically synthesized from its corresponding carboxylic acid precursor, 5-chloropyridine-2-carboxylic acid. The conversion of the carboxylic acid to the carboxamide is a standard organic transformation that can be achieved through several methods.
Synthesis of 5-Chloropyridine-2-carboxylic Acid
A common route to 5-chloropyridine-2-carboxylic acid involves the hydrolysis of 5-chloro-2-cyanopyridine.
Caption: Synthesis of 5-Chloropyridine-2-carboxylic acid.
Synthesis of 5-Chloropyridine-2-carboxamide
The amidation of 5-chloropyridine-2-carboxylic acid can be performed via two primary pathways: activation of the carboxylic acid with a coupling agent, or conversion to an acyl chloride followed by reaction with ammonia.
Method 1: Amidation using a Coupling Agent
This method involves the use of a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
Caption: Amidation via a coupling agent.
Experimental Protocol: Amidation using HATU
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Dissolve 5-chloropyridine-2-carboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
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Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 10 minutes at room temperature.
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Add a source of ammonia, such as ammonium chloride (1.5 equivalents).
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain pure 5-Chloropyridine-2-carboxamide.
Causality Behind Experimental Choices:
-
HATU is chosen as the coupling agent due to its high efficiency and the formation of a highly reactive activated ester, which readily reacts with the ammonia source.
-
DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, preventing unwanted side reactions.
-
DMF is an excellent polar aprotic solvent that dissolves the reactants and facilitates the reaction.
Method 2: Acyl Chloride Formation and Ammonolysis
This traditional two-step method involves the conversion of the carboxylic acid to the more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia.
Caption: Synthesis via acyl chloride intermediate.
Experimental Protocol: Acyl Chloride Route
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Step 1: Acyl Chloride Formation
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Suspend 5-chloropyridine-2-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or toluene.
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Add a catalytic amount of DMF.
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Add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 1-2 hours.
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Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-chloropyridine-2-carbonyl chloride.
-
-
Step 2: Ammonolysis
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Dissolve the crude acyl chloride in an inert solvent like DCM.
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Add this solution dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia with vigorous stirring.
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Stir the mixture for 30-60 minutes.
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Extract the product with DCM, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-Chloropyridine-2-carboxamide.
-
Causality Behind Experimental Choices:
-
Thionyl chloride or oxalyl chloride are effective reagents for converting carboxylic acids to acyl chlorides, which are much more reactive towards nucleophiles. The byproducts of these reactions (SO₂, HCl, CO, CO₂) are gaseous, which helps to drive the reaction to completion.
-
Catalytic DMF is often used to facilitate the formation of the Vilsmeier reagent in situ, which is the active species in the chlorination reaction with oxalyl chloride.
-
Aqueous ammonia provides the nucleophile (NH₃) for the subsequent amidation step. The reaction is typically performed at low temperatures to control the exothermicity.
Applications in Drug Discovery and Development
The 5-chloropyridine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active molecules. The chlorine atom can participate in halogen bonding and modulate the electronic properties of the pyridine ring, while the carboxamide group is an excellent hydrogen bond donor and acceptor, facilitating interactions with biological targets.
Anticancer Activity
Derivatives of pyridine carboxamide have shown promising anticancer activity through various mechanisms. Studies on related compounds, such as indole-2-carboxamides, have demonstrated potent cytotoxicity against various cancer cell lines, including leukemia, colon cancer, and breast cancer.[4] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival, such as topoisomerases, protein kinases (e.g., EGFR), and PI3Kα.[4][5] The structure-activity relationship (SAR) of these compounds is an active area of research, with modifications to the substituents on the pyridine ring and the amide nitrogen leading to significant changes in potency and selectivity.[6][7][8]
Enzyme Inhibition
Pyridine carboxamide derivatives have been investigated as inhibitors of various enzymes. For instance, certain derivatives have shown potent inhibitory activity against urease, a bacterial enzyme implicated in conditions like gastritis and peptic ulcers.[9] Other related compounds have been explored as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, suggesting potential applications as fungicides.[10]
As a Synthetic Intermediate
Beyond its own potential biological activity, 5-Chloropyridine-2-carboxamide serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. The chlorine atom can be displaced by various nucleophiles, and the amide group can be further modified, allowing for the construction of diverse molecular libraries for drug screening. For example, it is a key building block for the synthesis of certain GPR119 agonists, which are being investigated as potential treatments for type 2 diabetes.[11]
Conclusion
5-Chloropyridine-2-carboxamide is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. Its straightforward synthesis and versatile reactivity make it an attractive starting point for the discovery of novel therapeutic agents. The presence of the chloro and carboxamide functionalities provides opportunities for diverse chemical modifications to optimize biological activity and pharmacokinetic properties. Further research into the specific biological targets and mechanisms of action of 5-Chloropyridine-2-carboxamide and its derivatives is warranted to fully exploit its therapeutic potential.
References
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Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr. (2022). Semantic Scholar. [Link]
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Utilization of 5‐Chloro‐2‐(cyanoacetamido)pyridines in the Synthesis of Biologically Active Heterocyclic Hybrids. (2020). ResearchGate. [Link]
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Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. (2014). PubMed. [Link]
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Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). NIH. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). PMC. [Link]
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Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). PubMed. [Link]
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Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2021). PMC. [Link]
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5-Chloropyridine-2-carboxamide. MySkinRecipes. [Link]
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